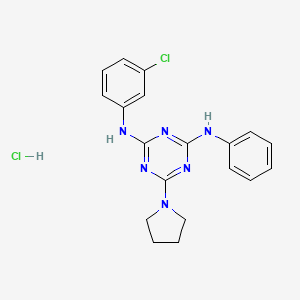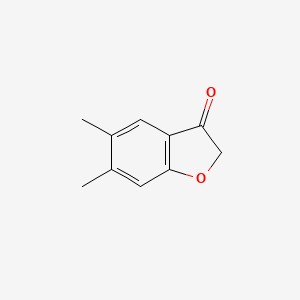
8-Methoxyisoquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyisoquinolin-3-ol is a chemical compound with the molecular formula C10H9NO2 . It is related to the isoquinoline family, which is a class of heterocyclic compounds. Isoquinolines are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Molecular Structure Analysis
The molecular structure of 8-Methoxyisoquinolin-3-ol consists of a bicyclic compound with a pyridine ring fused to a phenol, where the methoxy group is attached to position 8 . The average mass of this compound is 159.185 Da .Aplicaciones Científicas De Investigación
Phototoxicity Reduction in Antibacterial Agents : A study found that introducing a methoxy group at the 8 position of the quinolone nucleus significantly reduces the phototoxicity of fluoroquinolone antibacterial agents. This modification showed improved stability under long-wave UV light irradiation and reduced inflammatory lesions in a murine model, compared to other derivatives (Marutani et al., 1993).
Synthesis of Dopamine Antagonists : Another study focused on synthesizing 8-aryltetrahydroisoquinolines as dopamine antagonists, indicating the potential neuroleptic activity of these compounds. The study explored various synthetic pathways and evaluated the in vitro dopamine receptor activity (Ellefson et al., 1980).
Antitumor Activity : Methoxy‐indolo[2,1‐a]isoquinolines were synthesized and tested for cytostatic activity in vitro using various cancer cell lines. Some derivatives showed significant inhibition of cell proliferation, highlighting their potential as antitumor agents (Ambros et al., 1988).
Inhibitors of DNA Repair Enzyme : A series of quinazolinone inhibitors, including 8-methoxy derivatives, were synthesized and evaluated for their ability to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors showed potential in enhancing the cytotoxicity of drug- and radiation-induced DNA damage (Griffin et al., 1998).
Antiparasitic Activities : The antiparasitic efficacy of 8-Aminoquinoline derivatives was evaluated, demonstrating significant activity against various parasites. One study focused on the enantiomers of an 8-aminoquinoline compound, finding differential effects on efficacy and toxicity, which could be crucial for therapeutic applications (Nanayakkara et al., 2008).
Tubulin Polymerization Inhibition : Methoxy-substituted indoles were studied for their ability to inhibit tubulin polymerization, a key action in certain cytostatics. Some derivatives demonstrated effective disruption of microtubule assembly, similar to colchicine, indicating potential in cancer treatment (Gastpar et al., 1998).
Anti-corrosion Applications : A study on 8-hydroxyquinoline derivatives revealed their potential as anti-corrosion agents for mild steel in acidic media. The research combined gravimetric and electrochemical techniques to demonstrate the effectiveness of these compounds in preventing corrosion (Douche et al., 2020).
Metal Ion Detection : A novel chemosensor based on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 was characterized for its selective response to Cd^2+ ions. This compound showed potential for measuring cadmium concentrations in various applications (Prodi et al., 2001).
Propiedades
IUPAC Name |
8-methoxy-2H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-10(12)11-6-8(7)9/h2-6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAZPEVZVKKVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=O)NC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyisoquinolin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)
![4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919961.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2919965.png)
![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)